1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone
Description
General Overview of Fused Nitrogen Heterocycles in Academic Chemical Sciences
Fused nitrogen heterocycles, which are organic compounds containing at least one nitrogen atom in a ring structure fused with another ring, are cornerstones of modern medicinal and materials chemistry. These molecular frameworks are prevalent in a vast number of biologically active compounds, including a significant percentage of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). Their widespread use can be attributed to several key features: their rigid structures provide a well-defined three-dimensional shape for interacting with biological targets, their nitrogen atoms can act as hydrogen bond donors or acceptors, and their aromatic nature allows for various electronic interactions. These properties make them ideal scaffolds for designing molecules that can bind with high affinity and selectivity to enzymes and receptors in the body.
The Significance of the Pyrazolo[1,5-a]pyridine (B1195680) Core in Organic Synthesis and Medicinal Chemistry
Within the vast family of fused nitrogen heterocycles, the pyrazolo[1,5-a]pyridine scaffold has emerged as a structure of significant interest. researchgate.net This bicyclic system, consisting of a pyrazole (B372694) ring fused to a pyridine (B92270) ring, serves as a crucial core for a variety of functional molecules. Its value is demonstrated in its diverse applications, from therapeutic agents to materials science. researchgate.netrsc.org
In organic synthesis, a range of efficient methods has been developed to construct the pyrazolo[1,5-a]pyridine core. Common strategies include the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or alkenes, and cross-dehydrogenative coupling reactions between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds. acs.orgorganic-chemistry.org These synthetic routes allow chemists to create a wide array of substituted derivatives for further investigation.
In medicinal chemistry, pyrazolo[1,5-a]pyridine derivatives have been identified as potent modulators of various biological targets. Research has led to the discovery of compounds that act as selective antagonists for the corticotropin-releasing factor 1 (CRF1) receptor, which are being investigated for stress-related disorders. nih.gov Other derivatives have shown promise as orally active EP1 receptor antagonists for treating overactive bladder and as dual inhibitors of PI3Kγ and PI3Kδ for potential applications in cancer immunotherapy. acs.orgbohrium.com
Table 1: Selected Biological Applications of the Pyrazolo[1,5-a]pyridine Scaffold
| Derivative Class | Biological Target/Application | Reference |
|---|---|---|
| 3-Dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines | Corticotropin-releasing factor 1 (CRF1) receptor antagonists | nih.gov |
| 5-Chloro-pyrazolo[1,5-a]pyridine derivatives | EP1 receptor antagonists | bohrium.com |
| Substituted pyrazolopyridines | Dual PI3Kγ/δ inhibitors | acs.org |
Contextualization of 1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone within Pyrazolo[1,5-a]pyridine Derivative Research
The specific compound, this compound, represents a functionalized derivative of the core pyrazolo[1,5-a]pyridine scaffold. While extensive research focusing solely on this exact molecule is not widely documented in peer-reviewed literature, its structure provides clear indications of its role in chemical research. It is best understood as a versatile synthetic intermediate or building block for creating more complex molecules.
The key feature of this compound is the acetyl group (-C(=O)CH₃) at the 7-position of the fused ring system. This functional group is a common "handle" in organic synthesis, allowing for a wide variety of subsequent chemical transformations. For instance, the ketone can be reduced to an alcohol, oxidized to a different functional group, or serve as a site for condensation reactions to build larger molecular architectures.
In the context of medicinal chemistry, the synthesis of a library of related compounds is a standard strategy for exploring structure-activity relationships (SAR). An intermediate like this compound would be an ideal starting point for such an exploration. By modifying the acetyl group, researchers can systematically alter the steric and electronic properties of the molecule to optimize its binding affinity and selectivity for a specific biological target. This approach is common in the development of kinase inhibitors and other therapeutic agents based on heterocyclic scaffolds. The availability of related isomers, such as 1-(pyrazolo[1,5-a]pyridin-3-yl)ethanone, from commercial suppliers further underscores the utility of such acetyl-substituted compounds as foundational materials for broader chemical synthesis and drug discovery programs. biosynth.com
Table 2: Chemical Data for Acetyl-Pyrazolo[1,5-a]pyridine Isomers
| Compound Name | CAS Number | Molecular Formula | Molar Mass | Canonical SMILES |
|---|---|---|---|---|
| 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone | 59942-95-9 | C₉H₈N₂O | 160.17 g/mol | C(C)(=O)C1=C2N(C=CC=C2)N=C1 |
Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-pyrazolo[1,5-a]pyridin-7-ylethanone |
InChI |
InChI=1S/C9H8N2O/c1-7(12)9-4-2-3-8-5-6-10-11(8)9/h2-6H,1H3 |
InChI Key |
YOEFDQPSUHVIKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=CC=NN21 |
Origin of Product |
United States |
Mechanistic Elucidation of Reactions Leading to and Involving the 1 Pyrazolo 1,5 a Pyridin 7 Yl Ethanone Scaffold
Detailed Reaction Pathways for Pyrazolo[1,5-a]pyridine (B1195680) Ring Formation
The construction of the pyrazolo[1,5-a]pyridine ring system can be achieved through several distinct mechanistic pathways, often categorized by the key bond-forming strategy.
One of the most traditional and widely utilized methods is the [3+2] cycloaddition . This pathway typically involves the reaction of an N-aminopyridinium salt with a suitable dipolarophile like an alkyne or an alkene. acs.orgnih.gov For instance, the reaction between an N-aminopyridinium ylide and an electron-deficient alkene, mediated by (diacetoxyiodo)benzene (B116549) (PIDA), proceeds via a regioselective cycloaddition to furnish multifunctionalized pyrazolo[1,5-a]pyridines. nih.gov A variation of this approach is the TEMPO-mediated [3+2] annulation–aromatization between N-aminopyridines and α,β-unsaturated compounds, which provides the pyrazolo[1,5-a]pyridine core in good to excellent yields. nih.govu-tokyo.ac.jp
Another significant route is cross-dehydrogenative coupling (CDC) . An efficient method has been developed using acetic acid and molecular oxygen to promote the CDC reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds. windows.netnih.gov A plausible mechanism suggests an initial acid-promoted nucleophilic addition of the enol form of the dicarbonyl substrate to the N-amino-2-iminopyridine. This is followed by an oxidative dehydrogenation with molecular oxygen and a subsequent dehydrative cyclization to form the final product. windows.netnih.govacs.org
Condensation reactions followed by cyclization represent a further key strategy. The reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a frequently used method. nih.gov The mechanism involves the nucleophilic attack of the aminopyrazole on a carbonyl group, which then undergoes an intramolecular cyclization and dehydration to generate the fused heterocyclic system. nih.gov Similarly, reactions with β-enaminones can produce the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. doi.org
The table below summarizes some of the key reaction pathways.
| Reaction Type | Reactants | Key Reagents/Conditions | Reference(s) |
| [3+2] Cycloaddition | N-aminopyridinium ylides + Alkenes/Alkynes | PIDA, Metal-free conditions | acs.orgnih.gov |
| [3+2] Annulation | N-aminopyridines + α,β-Unsaturated Compounds | TEMPO, DIPEA/DBU | nih.govu-tokyo.ac.jp |
| Cross-Dehydrogenative Coupling | N-amino-2-iminopyridines + 1,3-Dicarbonyls | Acetic Acid, O₂ | windows.netnih.gov |
| Condensation/Cyclization | 5-Aminopyrazoles + β-Dicarbonyls/Enaminones | Acidic or basic conditions | nih.govdoi.org |
Investigation of Regio- and Stereoselectivity in Synthetic Routes
Controlling the regiochemistry of the pyrazolo[1,5-a]pyridine ring formation is a significant challenge, particularly when using unsymmetrical starting materials. acs.org
The traditional [3+2] cycloaddition of unsymmetrical N-aminopyridinium salts often yields a mixture of regioisomers, limiting its synthetic utility. acs.org However, methods have been developed to overcome this. One strategy employs a versatile enamine intermediate, which allows for a regioselective cyclization, providing access to specific isomers of both pyrazolo[1,5-a]- and imidazo[1,5-a]pyridines. acs.orgacs.org
In TEMPO-mediated [3+2] annulation , high and predictable regioselectivity has been achieved. The electronic nature of substituents on the N-aminopyridine ring plays a crucial role. Strong electron-donating groups (e.g., MeO, Me₂N) on the pyridine (B92270) ring can lead to the formation of a single regioisomer. nih.gov In contrast, less strongly donating or withdrawing groups may result in mixtures, although high selectivity can often be restored by modifying the reaction conditions, such as the timing of TEMPO addition. nih.gov
Palladium-catalyzed C-H arylation offers another powerful tool for regiocontrol, not in the ring formation itself, but in its subsequent functionalization. The arylation of the pyrazolo[1,5-a]pyridine core can be selectively directed to either the C-3 or C-7 position by the choice of additive. The use of cesium(I) fluoride (B91410) (CsF) favors arylation at the C-3 position, while silver(I) carbonate (Ag₂CO₃) directs the reaction to the C-7 position. eurjchem.com
The table below highlights key findings in regioselective synthesis.
| Method | Controlling Factor | Outcome | Reference(s) |
| Enamine Intermediate Cyclization | Use of a specific enamine intermediate | Regioselective access to complex polycyclic compounds. | acs.orgacs.org |
| TEMPO-mediated Annulation | Substituent electronics on N-aminopyridine | Strong electron-donating groups lead to single isomers. | nih.gov |
| Palladium-catalyzed Arylation | Additive Selection (CsF vs. Ag₂CO₃) | Selective C-3 or C-7 functionalization. | eurjchem.com |
| Condensation Reaction | Structure of β-dicarbonyl compound | Influences the reaction pathway and regioselective formation. | nih.gov |
Information regarding stereoselectivity in these synthetic routes is less documented, as many of the common pathways result in aromatic products where stereocenters are absent.
Catalytic and Reagent Roles in Mechanistic Control
The choice of catalysts and reagents is paramount in directing the reaction pathway, controlling selectivity, and enabling the desired transformations under mild conditions.
In the TEMPO-mediated [3+2] annulation-aromatization , mechanistic studies have revealed that TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) plays a dual role. It functions as both a Lewis acid, activating the α,β-unsaturated compound, and as an oxidant in the final aromatization step. u-tokyo.ac.jporganic-chemistry.org
For cross-dehydrogenative coupling (CDC) reactions leading to the pyrazolo[1,5-a]pyridine core, a metal-free system has been developed where acetic acid acts as a Brønsted acid catalyst and molecular oxygen (O₂) serves as the terminal oxidant. windows.netnih.gov The acidic catalyst is proposed to activate the N-amino-2-iminopyridine for the initial nucleophilic attack. nih.govacs.org
In the realm of metal-catalyzed reactions , palladium complexes are prominent. For the direct C-H arylation of the pyrazolo[1,5-a]pyridine scaffold, the catalyst system's composition is critical for success and selectivity. For instance, the C-7 arylation was found to be highly dependent on the presence of a specific phosphine (B1218219) ligand, SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), while C-3 arylation could proceed without it. eurjchem.com The mechanism involves palladium-catalyzed C-H activation, with additives like CsF or Ag₂CO₃ modulating the regiochemical outcome. eurjchem.com
Other reagents also play crucial roles as mediators. Phenyliodonium diacetate (PIDA) is used to mediate the regioselective [3+2] cycloaddition of N-aminopyridinium ylides, facilitating the formation of the heterocyclic ring under facile conditions. nih.gov
| Reagent/Catalyst | Reaction Type | Mechanistic Role | Reference(s) |
| TEMPO | [3+2] Annulation-Aromatization | Lewis Acid and Oxidant | u-tokyo.ac.jporganic-chemistry.org |
| Acetic Acid / O₂ | Cross-Dehydrogenative Coupling | Brønsted Acid Catalyst / Oxidant | windows.netnih.gov |
| Pd(OAc)₂ / Ligands / Additives | C-H Arylation | C-H Activation Catalyst / Regiocontrol | eurjchem.com |
| PIDA | [3+2] Cycloaddition | Mediator for Cycloaddition | nih.gov |
Exploration of Radical Intermediates and Pathways
The involvement of radical intermediates is a key feature of several synthetic routes to the pyrazolo[1,5-a]pyridine scaffold, particularly those employing oxidative conditions.
The use of TEMPO , a stable aminoxyl radical, is a strong indicator of a radical-based mechanism. In TEMPO-mediated reactions, the actual oxidant is often the corresponding oxoammonium cation, which is generated in situ from TEMPO. windows.netrhhz.net This cation oxidizes the substrate, and the resulting hydroxylamine (B1172632) is then re-oxidized back to the TEMPO radical to complete a catalytic cycle. windows.net In copper/TEMPO-catalyzed aerobic oxidations, the mechanism is understood to involve a two-stage process: "catalyst oxidation" where Cu(I) and the reduced form of TEMPO (TEMPO-H) are oxidized by O₂, and "substrate oxidation" mediated by Cu(II) and the TEMPO radical. nih.gov The process can involve the formation of thioamidyl radical intermediates that undergo cyclization. organic-chemistry.org
While a detailed radical mechanism for the entire pyrazolo[1,5-a]pyridine ring formation is not always fully elucidated, the oxidative dehydrogenation step in the CDC pathway promoted by molecular oxygen is consistent with the involvement of radical species. nih.govacs.org Similarly, oxidative [3+2] cycloadditions often proceed through pathways where radical intermediates are generated from the starting materials, facilitated by an oxidant.
Intramolecular Cyclization and Rearrangement Mechanisms
Intramolecular cyclization is a frequently encountered and critical step in the synthesis of the pyrazolo[1,5-a]pyridine scaffold, often serving as the final ring-closing event.
In the divergent synthesis from a common enamine intermediate, a regioselective intramolecular cyclization is the key step that determines the final heterocyclic core. acs.orgacs.org This approach provides a reliable method for controlling regiochemistry, which is often a challenge in intermolecular reactions. acs.org
The cross-dehydrogenative coupling (CDC) pathway culminates in a dehydrative intramolecular cyclization. After the initial intermolecular C-C bond formation and subsequent oxidation, the resulting intermediate undergoes cyclization to form the five-membered pyrazole (B372694) ring, followed by loss of a water molecule to yield the aromatic product. nih.govacs.org An alternative mechanistic route involves the dehydration/cyclization of the initial adduct before the final oxidative dehydrogenation step. windows.netacs.org
Multistep syntheses often rely on a final intramolecular cyclization. For example, the synthesis of certain pyrazolo[1,5-a]pyrimidine derivatives involves the initial formation of an intermediate via nucleophilic addition, which then undergoes intramolecular cyclization and aromatization through the elimination of a small molecule like water to afford the target compound. nih.gov Other routes involve the synthesis of substituted pyridines which are then subjected to conditions that promote intramolecular cyclization of transiently generated nitrenes to form the pyrazolo[1,5-a]pyridine ring system. acs.org
Computational and Theoretical Chemistry Investigations of 1 Pyrazolo 1,5 a Pyridin 7 Yl Ethanone and Its Analogs
Quantum Mechanical (QM) Studies on Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules. For pyrazolo[1,5-a]pyridine (B1195680) derivatives, these studies have elucidated their electronic structure and predicted their reactivity.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has been widely employed to investigate the ground state properties of pyrazolo[1,5-a]pyridine derivatives. researchgate.netaip.orgkastamonu.edu.tr These theoretical calculations help to establish the molecular geometry, frontier molecular orbitals (HOMO and LUMO), and Mulliken charges of these compounds. aip.org This information provides an excellent perception of their molecular properties and can be used to predict their electrophilic or nucleophilic reactivity. aip.org
DFT studies have been instrumental in the structural assignment of pyrazolo[1,5-a]pyrimidines by correlating calculated and experimental multinuclear magnetic resonance data. researchgate.net Furthermore, quantum-chemical calculations using DFT methods have been used to determine properties such as HOMO-LUMO energy gaps, chemical hardness, chemical softness, electronegativity, and chemical potential for novel pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives in both gas and solvent phases. kastamonu.edu.tr
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena and Optical Characteristics
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the excited state properties of molecules, including their optical characteristics. For pyrazolo[1,5-a]pyrimidine-based dyes, TD-DFT calculations have been used to understand their locally excited (LE) and intramolecular charge transfer (ICT) properties. researchgate.net
Electronic structure analysis based on TD-DFT calculations has revealed that electron-donating groups at position 7 of the fused ring in a family of pyrazolo[1,5-a]pyrimidines lead to large absorption and emission intensities. rsc.org This is attributed to the intramolecular charge transfer to or from this ring. rsc.org Conversely, the presence of electron-withdrawing groups results in low intensities, a finding that aligns with experimental data. rsc.org These theoretical insights are crucial for designing fluorophores with tunable photophysical properties for applications in materials science and as biological probes. rsc.orgrsc.org
Molecular Modeling and Docking Studies for Biological Target Interaction
Molecular modeling and docking studies are essential computational techniques for predicting and analyzing the interaction of small molecules with biological macromolecules. For 1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone analogs, these studies have provided valuable insights into their potential as inhibitors of various enzymes, particularly protein kinases. nih.govnih.govrsc.org
Docking simulations have been conducted to understand the binding modes of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with targets such as cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TrkA). nih.govnih.gov These studies have shown that the pyrazolo[1,5-a]pyrimidine scaffold can effectively mimic the binding of known inhibitors, often forming key hydrogen bond interactions with amino acid residues in the active site. nih.gov For instance, the N1 atom of the pyrazolo[1,5-a]pyrimidine core has been observed to form a hydrogen bond with Met592 in the hinge region of TrkA. mdpi.com
In the context of PI3Kδ inhibitors, 3D modeling has been used to visualize the binding modes of pyrazolo[1,5-a]pyrimidine derivatives and to understand the impact of different substituents on their interaction with the enzyme's active site. mdpi.com Similarly, docking studies have revealed that pyrazole (B372694) derivatives have a good affinity for the active site of human topoisomerase II β. nih.gov
Rational Design Principles through Structure-Based Computational Chemistry
Structure-based computational chemistry plays a pivotal role in the rational design of new and improved inhibitors. By understanding the three-dimensional structure of the target protein and how ligands bind to it, chemists can design molecules with enhanced potency and selectivity.
For pyrazolo[1,5-a]pyrimidine derivatives, structure-based drug design has been a key strategy. acs.org For example, the design of dual CDK2/TrkA inhibitors was based on preserving the pyrazolopyrimidine scaffold of known drugs like dinaciclib (B612106) and larotrectinib (B560067) to maintain crucial hydrogen bonding interactions. nih.gov The strategic design of these derivatives focuses on structural optimization to improve biological activity and selectivity. nih.gov
The exploration of structure-activity relationships (SAR) through computational methods has highlighted the importance of substituent patterns on the pharmacological properties of pyrazolo[1,5-a]pyrimidines. rsc.org For instance, in the development of antitubercular agents, a focused library of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogs was synthesized to identify key pharmacophoric features and achieve significant improvements in activity. nih.gov
Predictive Modeling of Biological Activity and Selectivity Profiles
Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) studies, is a computational approach to correlate the chemical structure of compounds with their biological activity. This allows for the prediction of the activity and selectivity of new, unsynthesized molecules.
For pyrazolo[1,5-a]pyrimidine derivatives, predictive modeling has been used to forecast their biological activities and selectivity profiles. nih.govsemanticscholar.org In silico predictions of physicochemical and pharmacokinetic properties (ADMET) have been performed for a series of pyrazolo[1,5-a]pyrimidines to assess their drug-likeness. nih.gov These studies confirmed that many of the compounds fall within the parameters set by Lipinski's rule of five, suggesting good oral bioavailability. nih.gov
Furthermore, computational predictions have been used to analyze the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer, anti-diabetic, anti-Alzheimer's, and anti-arthritic agents. semanticscholar.org These predictive studies, combined with experimental validation, are valuable in identifying promising lead compounds for further development. nih.govsemanticscholar.org The optimization of pyrazolo[1,5-a]pyrimidine-based compounds has been guided by molecular modeling studies to enhance their anti-inflammatory potential. doaj.org
Structure Activity Relationship Sar Studies and Molecular Design Principles for Acetylated Pyrazolo 1,5 a Pyridine Scaffolds
Impact of Substitution Patterns on Biological Response of Pyrazolo[1,5-a]pyridines
The biological activity of pyrazolo[1,5-a]pyridine (B1195680) derivatives can be finely tuned by altering the substitution pattern on the fused ring system. nih.govmtu.edu The nature and position of these substituents dictate the molecule's interaction with its biological target, influencing potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
The 7-position of the pyrazolo[1,5-a]pyridine ring is a key site for modification, and the introduction of an acetyl group, as seen in 1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone, can significantly impact biological activity.
Studies on various pyrazolo[1,5-a]pyrimidine-based inhibitors have shown that substitutions at the analogous C7 position are critical for activity. For instance, in a series of pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors, the C7 position was functionalized with a morpholine (B109124) group, which served as a key intermediate for further modifications. mdpi.com This highlights the reactivity and importance of this position in generating diverse analogs for SAR studies.
In the context of fluorescent probes based on the pyrazolo[1,5-a]pyrimidine (B1248293) core, the electronic nature of the substituent at the 7-position plays a pivotal role in the photophysical properties. nih.gov Electron-donating groups (EDGs) at this position were found to enhance both absorption and emission, while electron-withdrawing groups (EWGs), such as a pyridyl group, led to lower intensities. nih.gov An acetyl group is generally considered an EWG, and its presence at the 7-position would be expected to influence the electronic distribution of the pyrazolo[1,5-a]pyridine ring system, thereby affecting its interaction with biological targets.
Furthermore, research on pyrazolo[1,5-a]pyrazines has demonstrated a straightforward method for formylation at the 7-position, indicating its accessibility for chemical modification. researchgate.net This allows for the introduction of various functional groups, including those that can be further elaborated to an acetyl group, providing a versatile handle for SAR exploration.
The following table summarizes the influence of substituents at the 7-position on the properties of pyrazolo[1,5-a]pyridine and related scaffolds:
| Scaffold | Substituent at Position 7 | Effect | Biological/Photophysical Property |
| Pyrazolo[1,5-a]pyrimidine | Morpholine | Key intermediate for further synthesis | PI3Kδ Inhibition mdpi.com |
| Pyrazolo[1,5-a]pyrimidine | Electron-Donating Groups (e.g., -OMe) | Enhanced absorption and emission | Fluorescence nih.gov |
| Pyrazolo[1,5-a]pyrimidine | Electron-Withdrawing Groups (e.g., Pyridyl) | Lowered absorption and emission intensities | Fluorescence nih.gov |
| Pyrazolo[1,5-a]pyrazine (B3255129) | Formyl (-CHO) | Accessible for further modification | Chemical Synthesis researchgate.net |
Furthermore, studies on pyrazolo[1,5-a]pyridine-based antiherpetic agents revealed that alterations to the substituent at the C3 position led to significant changes in antiviral activity. nih.gov The basicity and orientation of the group at this position were found to be critical for potency.
The synthesis of various pyrazolo[1,5-a]pyridines has shown that both electron-donating and electron-withdrawing groups are tolerated at different positions on the pyridine (B92270) ring, leading to a diverse range of analogs with varying biological activities. sci-hub.se
The table below illustrates the effects of remote substituents on the activity of pyrazolo[1,5-a]pyridine and related scaffolds:
| Scaffold | Position of Substitution | Substituent | Effect on Activity | Target |
| Pyrazolo[1,5-a]pyrimidine | 3 | Picolinamide | Enhanced | Trk Kinase nih.gov |
| Pyrazolo[1,5-a]pyrimidine | 5 | 2,5-difluorophenyl-substituted pyrrolidine | Enhanced | Trk Kinase nih.gov |
| Pyrazolo[1,5-a]pyridine | 3 | Heteroatoms with varying basicity | Significant changes | Herpes Virus nih.gov |
| Pyrazolo[1,5-a]pyridine | 4 | Methoxy, Methyl, Cyano | Tolerated, leading to diverse analogs | General Synthesis sci-hub.se |
The electronic and steric properties of substituents are fundamental parameters in SAR studies. Electron-donating groups (EDGs) can increase the electron density of the aromatic system, potentially enhancing interactions with electron-deficient pockets in a biological target. Conversely, electron-withdrawing groups (EWGs), such as the acetyl group in this compound, can decrease electron density and favor interactions with electron-rich residues.
In the context of pyrazolo[1,5-a]pyrimidine-based casein kinase 2 (CK2) inhibitors, a polar carboxylic acid moiety was found to be crucial for potency, highlighting the importance of electronic interactions. nih.gov However, this polar group also limited cellular activity, demonstrating the delicate balance required for optimal drug-like properties.
Steric hindrance is another critical factor. Bulky substituents can either promote or hinder binding, depending on the size and shape of the target's binding pocket. For example, in the development of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor (AHR) antagonists, systematic optimization led to a compound with low nanomolar potency, indicating that specific steric arrangements are highly favorable for activity. rsc.org
The photophysical properties of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines are also heavily influenced by steric effects. A 2,4-dichlorophenyl substituent at the 7-position, with a chlorine atom at the ortho position, creates a significant dihedral angle with the heterocyclic core. nih.gov This steric clash reduces electronic communication between the rings, leading to aggregation-induced emission. nih.gov
The following table provides examples of electronic and steric effects on the activity of pyrazolo[1,5-a]pyridine and related scaffolds:
| Scaffold | Substituent | Effect | Property Influenced |
| Pyrazolo[1,5-a]pyrimidine | Polar Carboxylic Acid | Essential for potency but limits cellular activity | CK2 Inhibition nih.gov |
| Pyrazolo[1,5-a]pyrimidine | Optimized Substituents | Low nanomolar potency | AHR Antagonism rsc.org |
| 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidine | 2,4-dichlorophenyl | Increased dihedral angle, reduced electronic communication | Aggregation-Induced Emission nih.gov |
Pharmacophore Development and Key Structural Requirements for Target Interactions
A pharmacophore model is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target. For pyrazolo[1,5-a]pyridine derivatives, pharmacophore models often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
In the design of corticotropin-releasing factor 1 (CRF₁) receptor antagonists, a series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines were developed. nih.gov The pharmacophore for these compounds likely involves a specific spatial arrangement of the dialkylamino group, the phenyl ring at the 7-position, and the core pyrazolo[1,5-a]pyridine scaffold to achieve potent and selective binding to the CRF₁ receptor. nih.gov
For Trk inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold, key interactions have been identified through molecular modeling. The pyrazolo[1,5-a]pyrimidine core often forms hinge interactions with the target kinase, for example, with the Met592 residue. mdpi.com Other key features can include specific substitutions that create favorable hydrophobic interactions or hydrogen bonds, such as fluorine incorporation to interact with Asn655. mdpi.com
Strategies for Scaffold Optimization and Conformational Control
Optimizing the pyrazolo[1,5-a]pyridine scaffold involves strategies to enhance its potency, selectivity, and drug-like properties. One common approach is scaffold hopping, where the core structure is modified to explore new chemical space while retaining key pharmacophoric features.
Conformational control is another crucial aspect of scaffold optimization. The rigidity or flexibility of the molecule can significantly impact its binding affinity. Macrocyclization is one strategy used to restrict the conformation of a molecule, which can lead to increased potency and selectivity. This approach was successfully employed in the development of a highly selective casein kinase 2 (CK2) inhibitor from a pyrazolo[1,5-a]pyrimidine scaffold. nih.gov
Another strategy involves introducing substituents that influence the molecule's preferred conformation. For instance, the introduction of a bulky group can restrict bond rotation and lock the molecule into a more bioactive conformation.
Biological Target Identification and Mechanistic Insights for 1 Pyrazolo 1,5 a Pyridin 7 Yl Ethanone Derived Agents
Kinase Inhibition: Mechanisms and Selectivity Profiling
Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a]pyridine (B1195680) scaffolds have been extensively studied as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govnih.govrsc.org The structural features of these scaffolds allow for diverse chemical modifications, enabling the development of inhibitors with high potency and selectivity for specific kinase targets. nih.govrsc.org
Specific Kinase Targets
Research has identified a broad spectrum of kinase targets for pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown inhibitory activity against several key kinases implicated in cancer and other diseases.
Casein Kinase 2 (CK2): The pyrazolo[1,5-a]pyrimidine scaffold has been explored for the development of selective CK2 inhibitors. rsc.org Optimization of this scaffold has led to compounds with high in vitro potency and selectivity for CK2.
Tropomyosin Receptor Kinase (Trk): Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of Trk kinases. nih.gov The pyrazolo[1,5-a]pyrimidine moiety is crucial for binding to the hinge region of the kinase, and specific substitutions can significantly enhance inhibitory activity. nih.gov
Phosphoinositide 3-Kinase δ (PI3Kδ): Derivatives of pyrazolo[1,5-a]pyrimidine have been developed as selective inhibitors of PI3Kδ, a key signaling molecule in immune cells. mdpi.com These inhibitors have shown potential for the treatment of inflammatory and autoimmune diseases. mdpi.com
Phosphodiesterase 2A (PDE2A): A series of pyrazolo[1,5-a]pyrimidine-based compounds have been discovered as inhibitors of phosphodiesterase 2A (PDE2A). nih.gov These inhibitors have the potential to treat cognitive disorders by augmenting cyclic nucleotide signaling in the brain. nih.gov
Cyclin-Dependent Kinases (CDKs): The pyrazolo[1,5-a]pyrimidine core is a viable scaffold for developing potent and selective CDK inhibitors. nih.gov Properly substituted derivatives have demonstrated efficacy in preclinical cancer models. nih.gov
Pim-1 Kinase: Pyrazolo[1,5-a]pyrimidine compounds have been identified as potent inhibitors of Pim-1 kinase, an attractive target for cancer therapy. nih.govnih.gov These inhibitors have shown cellular activity by suppressing the phosphorylation of downstream targets. nih.gov
Vacuolar Protein Sorting 34 (VPS34): A monosubstituted 3-(benzothiazol-2-yl)pyrazolo[1,5-a]pyrimidine derivative has been identified as a selective inhibitor of VPS34 kinase.
Janus Kinase 1-JH2 (JAK1-JH2): The same 3-(benzothiazol-2-yl)pyrazolo[1,5-a]pyrimidine derivative also exhibited selective inhibition of the JAK1 JH2 pseudokinase domain.
The following table summarizes the inhibitory activities of representative pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives against various kinase targets.
| Kinase Target | Scaffold | Representative Compound/Derivative | Observed Activity |
| CK2 | Pyrazolo[1,5-a]pyrimidine | Optimized derivatives | High in vitro potency and selectivity. rsc.org |
| Trk | Pyrazolo[1,5-a]pyrimidine | Picolinamide-substituted derivatives | Potent enzymatic inhibition. nih.gov |
| PI3Kδ | Pyrazolo[1,5-a]pyrimidine | Indole-substituted derivatives | Low nanomolar IC50 values and high selectivity. mdpi.com |
| PDE2A | Pyrazolo[1,5-a]pyrimidine | N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | Increased cGMP levels in the brain and attenuated memory deficits. nih.gov |
| CDK | Pyrazolo[1,5-a]pyrimidine | Substituted pyrazolo[1,5-a]pyrimidines | Potent and selective inhibition, oral availability, and in vivo efficacy. nih.gov |
| Pim-1 | Pyrazolo[1,5-a]pyrimidine | Substituted pyrazolo[1,5-a]pyrimidines | Strong inhibition of Pim-1 kinase and cellular activity. nih.govnih.gov |
| VPS34 | Pyrazolo[1,5-a]pyrimidine | 3-(benzothiazol-2-yl) derivative | Selective inhibition. |
| JAK1-JH2 | Pyrazolo[1,5-a]pyrimidine | 3-(benzothiazol-2-yl) derivative | Selective inhibition. |
ATP-Competitive and Allosteric Inhibition Modes
Derivatives based on the pyrazolo[1,5-a]pyrimidine scaffold have been shown to act through different mechanisms of kinase inhibition. rsc.org These include both ATP-competitive and allosteric modes of action. rsc.org The versatility of the scaffold allows for the design of inhibitors that can target either the highly conserved ATP-binding site or other less conserved allosteric pockets on the kinase, which can lead to improved selectivity. rsc.org
Anti-infective Modalities: Focus on Antitubercular Action
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffolds have demonstrated significant potential as anti-infective agents, particularly in the fight against tuberculosis. nih.govnih.govacs.orgresearchgate.netnih.gov
Inhibition of Mycobacterium tuberculosis Growth and Replication
A series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives have been designed and synthesized as novel agents against Mycobacterium tuberculosis (Mtb). nih.govnih.govacs.orgresearchgate.net These compounds have shown promising potency with low micromolar to nanomolar minimum inhibitory concentration (MIC) values against the drug-susceptible H37Rv strain and various clinically isolated multidrug-resistant Mtb (MDR-TB) strains. nih.govnih.govacs.orgresearchgate.net Furthermore, a representative compound from this series significantly reduced the bacterial load in a mouse model of tuberculosis, highlighting the potential of this scaffold for developing new antitubercular drugs. nih.gov
Similarly, derivatives of pyrazolo[1,5-a]pyrimidin-7(4H)-one have been identified as potential leads for antituberculosis drugs through high-throughput screening. nih.gov These compounds have shown promising activity against M. tuberculosis within macrophages and possess low cytotoxicity. nih.gov
The table below presents the antitubercular activity of selected pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives.
| Scaffold | Derivative Type | Target Strain(s) | Observed Activity (MIC) |
| Pyrazolo[1,5-a]pyridine | 3-carboxamides | Mtb H37Rv, MDR-TB | <0.002–0.381 μg/mL nih.gov |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Various analogues | Mtb H37Rv | Significant improvements in antitubercular activity upon structural modification. nih.gov |
Elucidation of Molecular Mechanisms and Resistance Pathways (e.g., Rv1751)
Studies on pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have shed light on their mechanism of action and potential resistance pathways in M. tuberculosis. nih.gov The antitubercular activity of these compounds is not linked to the inhibition of cell-wall biosynthesis, isoprene (B109036) biosynthesis, or iron uptake. nih.gov Resistance to this class of compounds has been associated with mutations in the gene Rv1751, which encodes a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase. nih.gov This enzyme appears to promote the catabolism of the compounds through hydroxylation, thus inactivating them. nih.gov
Modulators of Protein Aggregation: Alpha-Synuclein (B15492655) Studies
The aggregation of the protein alpha-synuclein (α-syn) is a key pathological hallmark of Parkinson's disease and other synucleinopathies. lookchem.com Recent research has explored the potential of pyrazolo-pyridine derivatives as modulators of α-syn aggregation. lookchem.com
A study investigating a series of pyrazolo-pyridine carboxylate-based compounds found that they could inhibit the aggregation of α-syn. lookchem.com In a transgenic C. elegans model expressing human α-syn, specific derivatives led to a significant reduction in α-syn aggregation. lookchem.com The binding affinity of these compounds to α-syn was influenced by the nature of the alkyl or aralkyl groups attached to the scaffold. lookchem.com These findings suggest that the pyrazolo-pyridine core can serve as a valuable scaffold for the development of novel inhibitors of α-synuclein aggregation. lookchem.com
The table below shows the α-synuclein aggregation inhibition by representative pyrazolo-pyridine carboxylate derivatives in a C. elegans model.
| Compound | Inhibition of α-Synuclein Aggregation |
| 7b | 1.7-fold inhibition relative to control lookchem.com |
| 7g | 2.4-fold inhibition relative to control lookchem.com |
| 7i | 1.5-fold inhibition relative to control lookchem.com |
Broader Biological Activities and Mechanistic Interpretations
Anti-inflammatory, Antiviral, and Antimicrobial Properties
Research into pyrazolo[1,5-a]pyrimidine and related pyrazolopyridine derivatives has revealed their potential as potent agents against inflammation, and viral and microbial infections. nih.govnih.gov
Anti-inflammatory Activity:
A series of pyrazolo[1,5-a]pyrimidin-7-ones were synthesized and evaluated for their anti-inflammatory properties. nih.gov One of the most promising compounds from this series, 4,7-Dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one, exhibited significant pharmacological activity both in vivo and in vitro with low acute toxicity. nih.gov The anti-inflammatory effects of these derivatives are believed to be linked to their ability to inhibit the biosynthesis of leukotrienes and/or prostaglandins. nih.gov
In another study, a library of pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. nih.gov Several compounds were identified as having potent anti-inflammatory activity, with two compounds, 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide and 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide, showing particular promise. nih.gov Molecular modeling suggested that these compounds may act as ligands for mitogen-activated protein kinases (MAPKs), including ERK2, p38α, and JNK3, with the highest complementarity for JNK3. nih.gov
Interactive Data Table: Anti-inflammatory Activity of Pyrazolopyridine Derivatives
| Compound Class | Model | Key Findings | Potential Mechanism of Action | Reference |
| Pyrazolo[1,5-a]pyrimidin-7-ones | Carrageenan-induced rat paw edema and pleurisy | 4,7-Dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one showed powerful pharmacological activity and very weak acute toxicity. | Inhibition of leukotriene and/or prostaglandin (B15479496) biosynthesis. | nih.gov |
| Pyrazolo[1,5-a]quinazolines | LPS-induced NF-κB activity in human THP-1Blue monocytic cells | Identified 13 compounds with anti-inflammatory activity (IC50 < 50 µM). | Ligands for MAPKs (ERK2, p38α, and JNK3). | nih.gov |
Antiviral Activity:
The pyrazolo[1,5-a]pyridine scaffold has been investigated for its antiherpetic activity. Studies have shown that the nature of the substituent at the C3 position significantly influences the antiviral potency of these compounds. nih.gov Additionally, a series of novel pyrazolo[1,5-a]pyrimidines were synthesized and screened for their antiviral activity against a panel of emerging viruses, including MERS Coronavirus, Zika, and Ebola, with some derivatives showing promising results. byu.edu
More recently, pyrazolo[1,5-a]pyrimidine-based macrocyclic inhibitors have been developed that target NAK kinases, which are involved in cellular processes like clathrin-mediated endocytosis that viruses often exploit for entry into host cells. biorxiv.org These inhibitors have demonstrated the ability to inhibit the phosphorylation of the AP-2 complex and have shown antiviral activity against various RNA viruses. biorxiv.org
Interactive Data Table: Antiviral Activity of Pyrazolopyridine Derivatives
| Compound Class | Virus | Key Findings | Potential Mechanism of Action | Reference |
| Pyrazolo[1,5-a]pyridines | Herpesviridae | Substituent at C3 position affects antiviral activity. | Not specified. | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | MERS Coronavirus, Zika, Ebola, HBV | Several derivatives showed promising antiviral activities. | Not specified. | byu.edu |
| Pyrazolo[1,5-a]pyrimidine-based macrocycles | SARS-CoV-2, VEEV, DENV-2 | Potent inhibition of AP-2 complex phosphorylation and antiviral activity against various RNA viruses. | Inhibition of NAK kinases. | biorxiv.org |
Antimicrobial Properties:
Pyrazolo[1,5-a]pyrimidine derivatives have also been evaluated for their antimicrobial potential. Several synthesized compounds displayed selective activity against the Gram-negative bacterium Pseudomonas aeruginosa. researchgate.net In another study, a series of novel pyrazolo[1,5-a]pyrimidines were synthesized and tested against both Gram-positive and Gram-negative bacteria. nih.gov The compound Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate was found to have the best antibacterial activity against the Gram-positive bacterium Bacillus subtilis. nih.gov Further research has identified certain NCEs (New Chemical Entities) with a pyrazolo[1,5-a]pyrimidine core that act as broad-spectrum agents, inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net
Interactive Data Table: Antimicrobial Activity of Pyrazolopyridine Derivatives
| Compound Class | Microorganism | Key Findings | Reference |
| Pyrazolo[1,5-a]pyrimidin-7-ones | Pseudomonas aeruginosa | Displayed selective activity against this Gram-negative bacteria. | researchgate.net |
| Pyrazolo[1,5-a]pyrimidines | Bacillus subtilis | Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate showed the best activity. | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | Gram-positive bacteria, Gram-negative bacteria, Fungi | Compounds 8a, 8d, and 8e were identified as broad-spectrum antimicrobial agents. | researchgate.net |
Neurological and Central Nervous System Research Applications
The pyrazolopyridine scaffold is also a promising framework for the development of therapeutic agents for neurological and central nervous system (CNS) disorders.
Derivatives of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). nih.gov These receptors are involved in modulating cognitive and neurological functions. One compound from this series demonstrated a dose-dependent occupation of the mGluR2 receptor and showed in vivo activity in a rodent model of cognition. nih.gov
Furthermore, a patent has been filed for the use of pyrazolo[1,5-a]pyrimidin-7-yl amine derivatives in the treatment of neurological disorders, indicating the perceived potential of this class of compounds in this therapeutic area. google.com
Interactive Data Table: Neurological and CNS Research Applications of Pyrazolopyridine Derivatives
| Compound Class | Biological Target/Application | Key Findings | Potential Therapeutic Use | Reference |
| 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives | mGluR2 Negative Allosteric Modulators | Compound 11 showed in vivo activity in a V-maze model of cognition from a dose of 0.32 mg/kg. | Cognitive and neurological functions in mood disorders. | nih.gov |
| Pyrazolo[1,5-a]pyrimidin-7-yl amine derivatives | Treatment of neurological disorders | Patent application for the use of these derivatives. | Neurological disorders. | google.com |
Future Perspectives and Emerging Research Directions in 1 Pyrazolo 1,5 a Pyridin 7 Yl Ethanone Chemistry
Development of Novel and Efficient Synthetic Protocols
The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a]pyridine (B1195680) derivatives has traditionally relied on methods like cyclocondensation and condensation reactions. nih.govnih.gov However, the future of synthesizing compounds like 1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone lies in the development of more efficient, sustainable, and versatile protocols.
Recent advancements have focused on:
Microwave-Assisted Synthesis: This technique has dramatically reduced reaction times from hours to mere minutes, often leading to higher yields and purity. nih.govbyu.edubyu.edu For instance, a series of novel 3,6-disubstituted pyrazolo[1,5-a]pyrimidines were synthesized in just one hour over three steps using a microwave reactor. byu.edubyu.edu
Green Chemistry Approaches: Researchers are increasingly exploring environmentally friendly methods, such as using aqueous media and catalysts like KHSO4 under ultrasonic irradiation. bme.hu These "green" methods minimize the use of hazardous solvents and reagents. bme.hu
Palladium-Catalyzed Cross-Coupling and Click Chemistry: These powerful techniques allow for the introduction of a wide array of functional groups onto the pyrazolo[1,5-a]pyrimidine core, which is crucial for creating diverse compound libraries and fine-tuning biological activity. nih.govrsc.org
One-Pot Cyclization Methodologies: The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, improves efficiency and reduces waste. nih.gov A notable example is the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through a one-pot cyclization involving aminopyrazoles, enaminones, and sodium halides. nih.gov
These evolving synthetic strategies are pivotal for the rapid and efficient production of this compound and its analogs for further research.
Integration of Advanced Computational and Artificial Intelligence Tools in Design
The integration of computational and artificial intelligence (AI) tools is revolutionizing drug discovery. For the this compound scaffold, these technologies offer the potential to accelerate the design of new and more effective derivatives.
Key computational approaches include:
In Silico Docking Studies: Molecular docking simulations are used to predict the binding interactions of a ligand with a target protein. nih.govnih.gov This allows researchers to understand how compounds like this compound might interact with biological targets and to design modifications that could enhance this interaction. nih.govnih.gov
Isostere Generating Software: Programs like BROOD can assist in generating ideas for new analogs by identifying isosteres—fragments with similar steric and electronic properties—that can replace parts of the molecule to improve its properties. rsc.org
Virtual Screening: Large libraries of virtual compounds can be rapidly screened against a biological target to identify potential hits before committing to their synthesis, saving significant time and resources.
The strategic design of pyrazolo[1,5-a]pyrimidine derivatives, guided by these computational tools, focuses on optimizing their biological activity and selectivity for their intended targets. nih.gov
Identification of New Biological Targets and Polypharmacological Approaches
While the pyrazolo[1,5-a]pyrimidine scaffold is well-known for its role as a protein kinase inhibitor in cancer therapy, future research will likely uncover new biological targets and applications. nih.govrsc.org The ability of this scaffold to interact with multiple targets opens the door to polypharmacological approaches, where a single drug is designed to hit multiple targets involved in a disease process.
Emerging research directions include:
Targeting Novel Kinases: The pyrazolo[1,5-a]pyrimidine framework has shown inhibitory activity against a range of kinases, including CK2, EGFR, B-Raf, and MEK. nih.govrsc.org Future studies will likely identify additional kinase targets relevant to various diseases.
Beyond Kinase Inhibition: Research is expanding to explore the activity of these compounds against other biological targets. For example, derivatives have been investigated as phosphodiesterase-4 (PDE4) inhibitors and for their potential in treating sleep disorders. nih.govresearchgate.net
Antiviral and Anti-inflammatory Applications: Some pyrazolo[1,5-a]pyrimidine derivatives have demonstrated promising activity against viruses like HBV, MERS Coronavirus, Zika, and Ebola, as well as potential as anti-inflammatory agents. byu.edu The development of macrocyclic inhibitors based on this scaffold is also a promising strategy for creating antiviral agents. biorxiv.org
The versatility of the this compound scaffold suggests that its therapeutic potential extends far beyond its current applications.
Strategic Structural Modifications for Enhanced Potency and Selectivity
Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of the this compound core. nih.gov By systematically modifying the structure and observing the effect on biological activity, researchers can design compounds with improved potency and selectivity. rsc.orgnih.gov
Key areas for structural modification include:
Substitutions at Various Positions: The pyrazolo[1,5-a]pyrimidine ring system offers multiple positions (C2, C3, C5, C6, and C7) for chemical modification. nih.gov SAR studies have shown that the nature and position of substituents significantly influence pharmacological activity. nih.gov For example, in a series of pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides, strict steric, positional, and electronic requirements were observed for optimal antiproliferative activity. nih.gov
Core and Headpiece Exploration: Research has explored the SAR of the "headpiece," "core," and "tailpiece" of these molecules to enhance their effects. nih.gov
Macrocyclization: Creating macrocyclic structures from linear inhibitors can improve binding affinity and selectivity due to their conformational rigidity. nih.gov
The goal of these modifications is to fine-tune the interaction of the compound with its biological target, leading to more effective and safer drugs.
Exploration of New Applications Beyond Established Biological Activities
The unique chemical and photophysical properties of the pyrazolo[1,5-a]pyridine scaffold suggest that its applications may extend beyond the realm of medicine.
Emerging areas of exploration include:
Fluorescent Probes: A novel pyrazolo[1,5-a]pyridine fluorophore has been synthesized and used to detect pH changes in cells, demonstrating its potential as a biological probe. rsc.org Another pyrazolo[1,5-a]pyridine-fused pyrimidine (B1678525) has been developed as a fluorophore for visualizing lipid droplets in living cells. rsc.org
Materials Science: While less explored, the photophysical properties of these compounds could lead to applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or other electronic materials.
As research continues, the versatile this compound scaffold will undoubtedly find new and exciting applications in a variety of scientific fields.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a scalable synthesis route for 1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone?
- Methodological Answer : Optimize reaction parameters such as temperature, solvent, and catalysts. One-pot regioselective synthesis using novel catalysts (e.g., acid/base systems) can streamline multi-step processes. Cyclization of precursors like aminopyridines with acetylating agents under controlled conditions is critical for yield improvement. Purification via column chromatography or crystallization ensures high purity .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer : Follow strict safety protocols:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Work in fume hoods for volatile intermediates.
- Dispose of waste via certified biohazard services to prevent environmental contamination.
- Monitor air quality during reactions involving toxic byproducts .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer :
- Structural confirmation : High-resolution mass spectrometry (HRMS) and NMR (1H, 13C) for backbone and substituent analysis.
- Purity assessment : HPLC with UV detection or GC-MS for volatile derivatives.
- Elemental analysis : Validate empirical formulas (e.g., C, H, N content) against theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyridine derivatives?
- Methodological Answer :
- Assay validation : Replicate studies using standardized protocols (e.g., kinase inhibition assays for KDR or CHK1 targets).
- Selectivity profiling : Compare activity against off-target receptors (e.g., ERβ antagonism vs. ERα/GPER) using antagonists like PHTPP .
- Structural analogs : Synthesize and test derivatives with modified substituents (e.g., trifluoromethyl groups) to isolate structure-activity relationships (SAR) .
Q. What strategies are effective for enhancing the pharmacological profile of this compound?
- Methodological Answer :
- Bioisosteric replacement : Substitute the acetyl group with bioisosteres (e.g., carboxamide) to improve solubility or metabolic stability.
- Hybrid scaffolds : Integrate pyrazolo[1,5-a]pyrimidine cores with triazole or quinoline moieties for multitarget activity (e.g., antimicrobial or antitubercular applications) .
- Computational modeling : Use docking studies to predict binding affinity for targets like HIV-1 NNRTIs or PDE-4 inhibitors .
Q. How can synthetic inconsistencies in multi-step routes be systematically addressed?
- Methodological Answer :
- Intermediate characterization : Track reaction progress via LC-MS or TLC to identify unstable intermediates.
- Catalyst screening : Test alternative catalysts (e.g., Pd-based systems for cross-coupling) to improve regioselectivity in steps like cyclocondensation .
- Scale-up adjustments : Optimize solvent ratios (e.g., acetonitrile for solubility) and inert atmospheres to minimize side reactions .
Q. What computational tools are suitable for predicting the metabolic stability of derivatives?
- Methodological Answer :
- In silico models : Use databases like PISTACHIO or REAXYS to predict metabolic pathways (e.g., oxidation at the pyridine ring).
- ADME profiling : Apply tools like SwissADME to assess parameters like logP and cytochrome P450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
